molecular formula C16H17N5O2S B2701518 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034350-80-4

3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Katalognummer: B2701518
CAS-Nummer: 2034350-80-4
Molekulargewicht: 343.41
InChI-Schlüssel: QCAZRYMWWOCPBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole , also known as S069-3151, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs. The IC50 values for various pyrazole derivatives against COX-II range from 0.040.04 to 0.52μM0.52\mu M .

CompoundIC50 (COX-II)Reference
Celecoxib0.04 μMStandard drug
PYZ160.52 μM
PYZ2435.7 μmol/kg

The compound S069-3151 may exhibit similar anti-inflammatory properties due to its structural components that are conducive to COX inhibition.

Anticancer Activity

Compounds containing the oxadiazole ring have been investigated for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of S069-3151. The presence of the thiophene and oxadiazole rings enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.

Key Findings:

  • Pyrazole Derivatives: The introduction of different substituents on the pyrazole ring has been shown to modulate anti-inflammatory activity significantly.
  • Oxadiazole Ring: This moiety is linked to various pharmacological effects, including antimicrobial and anticancer activities.

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to S069-3151 exhibited significant reductions in inflammation in animal models. The study utilized carrageenan-induced paw edema models to evaluate efficacy, reporting up to 64%64\% inhibition compared to standard treatments .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole-containing compounds showed promising results in inhibiting cell proliferation in breast cancer cell lines. The study indicated that compounds with structural similarities to S069-3151 could effectively reduce tumor size in xenograft models .

Eigenschaften

IUPAC Name

(2-ethylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-21-12(5-7-17-21)16(22)20-8-6-11(10-20)14-18-15(23-19-14)13-4-3-9-24-13/h3-5,7,9,11H,2,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZRYMWWOCPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.